N-(4-chloro-3-formylbenzyl)propionamide
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Overview
Description
N-(4-chloro-3-formylbenzyl)propionamide is an organic compound characterized by the presence of a chloro-substituted benzyl group attached to a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-formylbenzyl)propionamide typically involves the reaction of 4-chloro-3-formyl-benzyl chloride with propionamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-formylbenzyl)propionamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-(4-Chloro-3-carboxy-benzyl)-propionamide.
Reduction: N-(4-Chloro-3-hydroxymethyl-benzyl)-propionamide.
Substitution: N-(4-Substituted-3-formyl-benzyl)-propionamide.
Scientific Research Applications
N-(4-chloro-3-formylbenzyl)propionamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-formylbenzyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The chloro group may enhance the compound’s binding affinity to its targets, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-3-formyl-benzyl)-acetamide
- N-(4-Chloro-3-formyl-benzyl)-methyl-carbamic acid tert-butyl ester
- N-(4-Chloro-3-formyl-benzyl)-cyclopropylmethyl-carbamic acid tert-butyl ester
Uniqueness
N-(4-chloro-3-formylbenzyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H12ClNO2 |
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Molecular Weight |
225.67 g/mol |
IUPAC Name |
N-[(4-chloro-3-formylphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H12ClNO2/c1-2-11(15)13-6-8-3-4-10(12)9(5-8)7-14/h3-5,7H,2,6H2,1H3,(H,13,15) |
InChI Key |
AUCUDBCYQKIAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCC1=CC(=C(C=C1)Cl)C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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